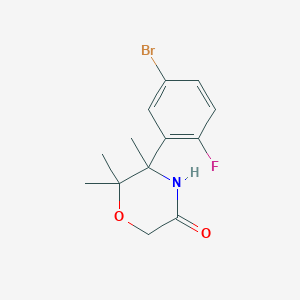

5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one

Description

Properties

Molecular Formula |

C13H15BrFNO2 |

|---|---|

Molecular Weight |

316.17 g/mol |

IUPAC Name |

5-(5-bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one |

InChI |

InChI=1S/C13H15BrFNO2/c1-12(2)13(3,16-11(17)7-18-12)9-6-8(14)4-5-10(9)15/h4-6H,7H2,1-3H3,(H,16,17) |

InChI Key |

IAURJAXKMDTPTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(NC(=O)CO1)(C)C2=C(C=CC(=C2)Br)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluorobenzene and 5,6,6-trimethylmorpholine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted morpholine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogous brominated/fluorinated heterocycles (Table 1):

Key Observations :

Core Heterocycles: The morpholinone ring (target compound) introduces nitrogen, enhancing hydrogen-bonding capacity compared to the purely oxygen-containing furanone () . The benzene derivative () lacks a heterocyclic core but features extensive fluorination, increasing its lipophilicity (XLogP3 = 5.3) .

Substituent Effects: The 5-bromo-2-fluorophenyl group in the target compound provides moderate steric bulk and electronic effects, whereas the 4-bromo-2,6-difluorophenyl group in enhances halogen bonding and metabolic stability . Trimethyl groups on the morpholinone may improve solubility compared to highly fluorinated analogs.

Physicochemical Properties

- Lipophilicity: The target compound’s estimated XLogP3 (~3.8) is lower than ’s 5.3, reflecting fewer fluorine atoms and a polar morpholinone core.

Biological Activity

5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H15BrFNO2

- Molecular Weight : 316.17 g/mol

- CAS Number : 1363405-38-2

The compound features a morpholine ring with bromine and fluorine substituents, which may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one exhibits significant antitumor activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. Specifically:

- Apoptosis Induction : The compound activates apoptotic markers such as caspases and PARP cleavage.

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, leading to reduced cell division .

Cytotoxicity Profiles

A detailed cytotoxicity profile was established using various cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 10.0 | Mitochondrial dysfunction |

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 cells and found that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound .

- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to controls. Histological analysis indicated increased apoptosis within tumor tissues .

- Combination Therapy : Preliminary data suggest that combining this compound with standard chemotherapeutics may enhance therapeutic efficacy, potentially overcoming drug resistance observed in some cancer types .

Q & A

Q. What are the key considerations for synthesizing 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one?

The synthesis typically involves multi-step organic reactions, including halogenation, cyclization, and functional group protection/deprotection. Critical parameters include:

- Reaction Conditions : Temperature control (e.g., reflux at 90°C for bromination steps), solvent selection (e.g., carbon tetrachloride for radical bromination), and reaction time optimization to avoid side products .

- Analytical Monitoring : Thin-layer chromatography (TLC) for tracking reaction progress, and nuclear magnetic resonance (NMR) to confirm intermediate structures. Mass spectrometry (MS) is essential for verifying molecular weights .

- Purification : Column chromatography (silica gel) or recrystallization to isolate high-purity products .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- X-ray Crystallography : Programs like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation of thermal ellipsoids) are used to resolve crystal structures. SHELX workflows are robust for handling halogenated compounds due to their ability to refine heavy atoms like bromine .

- Spectroscopy : and NMR to identify substituent environments, and IR spectroscopy for functional group validation (e.g., morpholinone carbonyl stretch at ~1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Discrepancies between X-ray and NMR data often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. Methodological strategies include:

- Temperature-Dependent NMR : To detect rotational barriers or tautomerism in solution .

- High-Resolution Crystallography : Using SHELXL to refine disorder models or twinned crystals, particularly for bromine/fluorine substituents that may cause electron density artifacts .

- Computational Chemistry : Density functional theory (DFT) to compare optimized geometries with experimental data .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Referencing frameworks like Project INCHEMBIOL, key approaches include:

- Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH/UV conditions. Use HPLC-MS to quantify degradation products .

- Biotic Studies : Microcosm experiments with soil/water samples to evaluate microbial degradation. LC-QTOF-MS can identify metabolites .

- Ecotoxicity Assays : Daphnia magna or algae growth inhibition tests to determine EC values, with statistical analysis via randomized block designs to account for environmental variability .

Q. How do substituents (bromine, fluorine) influence the compound’s reactivity in advanced synthesis?

- Bromine : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. Its electronegativity also stabilizes transition states in nucleophilic substitutions .

- Fluorine : Enhances metabolic stability and bioavailability. In synthesis, fluorine’s strong C-F bond necessitates harsh conditions (e.g., HF-pyridine for deprotection) .

- Synergistic Effects : The ortho-fluoro/para-bromo arrangement may sterically hinder reactions at the phenyl ring, requiring directed ortho-metalation strategies .

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Validation

Table 2 : Environmental Persistence Study Design

| Parameter | Method | Metrics |

|---|---|---|

| Hydrolysis Half-life | pH 7.4 buffer, 25°C | HPLC-UV (λ = 254 nm) |

| Photodegradation | UV-C (254 nm), 48h | % parent compound remaining |

| Microbial Degradation | Soil slurry, 30-day incubation | LC-MS/MS metabolite profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.